2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Final Coupling: The final step involves coupling the triazole and phenyl-substituted pyridine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the phenyl and pyridine rings can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
- 2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-4-carboxamide
- 2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Uniqueness
2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the chloro and carboxamide groups on the pyridine ring can significantly influence the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-15-13(7-4-8-19-15)16(23)21-14(9-22-11-18-10-20-22)12-5-2-1-3-6-12/h1-8,10-11,14H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFJIEULZWCLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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